エタニダゾール

概要

説明

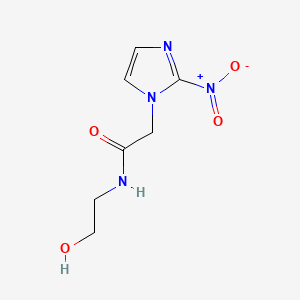

Etanidazole is a nitroimidazole compound with the chemical formula C₇H₁₀N₄O₄ . It is primarily known for its radiosensitizing properties, which make it useful in enhancing the effects of radiation therapy in cancer treatment . Etanidazole works by depleting glutathione and inhibiting glutathione S-transferase, thereby increasing the sensitivity of tissues to ionizing radiation .

科学的研究の応用

Etanidazole has a wide range of scientific research applications, including:

Chemistry: Used as a radiosensitizer in studies involving radiation chemistry.

Biology: Investigated for its effects on cellular processes and its potential to enhance the efficacy of radiation therapy.

Medicine: Used in clinical trials for treating various types of cancer, including glioblastoma and ependymoma.

Industry: Employed in the development of new radiosensitizing agents and in the study of radiation-induced damage to biological tissues

作用機序

Etanidazole exerts its effects by depleting glutathione and inhibiting glutathione S-transferase. This leads to an increase in the sensitivity of tissues to ionizing radiation. The compound targets hypoxic tumor cells, which are typically resistant to radiation therapy. By sensitizing these cells, etanidazole enhances the overall efficacy of radiation treatment .

Safety and Hazards

Etanidazole should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Imidazole derivatives, such as Etanidazole, have promising pharmacological effects particularly as anticancer, anti-microbial, and anti-inflammatory with a great potential for treating various human diseases . The current research status of imidazole-based compounds suggests promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases .

Relevant Papers

Several papers have been published on Etanidazole. For instance, one study found that a clinically relevant concentration of etanidazole provides relatively good radiosensitization at low, clinically relevant radiation doses . Another study discussed the therapeutic potential of imidazole or quinone-based compounds as radiosensitisers in combination with radiotherapy for the treatment of head and neck squamous cell carcinoma .

準備方法

Synthetic Routes and Reaction Conditions

Etanidazole can be synthesized through a multi-step process involving the nitration of imidazole derivatives. The general synthetic route includes the following steps:

Nitration: Imidazole is nitrated using a mixture of nitric acid and sulfuric acid to form 2-nitroimidazole.

Alkylation: The 2-nitroimidazole is then alkylated with ethylene oxide to introduce the hydroxyethyl group.

Acylation: The final step involves the acylation of the hydroxyethyl group with acetic anhydride to form etanidazole.

Industrial Production Methods

Industrial production of etanidazole typically involves the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反応の分析

Types of Reactions

Etanidazole undergoes several types of chemical reactions, including:

Reduction: The nitro group in etanidazole can be reduced to an amino group under specific conditions.

Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Reduction: Aminoimidazole derivatives.

Oxidation: Carboxylic acid derivatives.

Substitution: Various substituted imidazole derivatives.

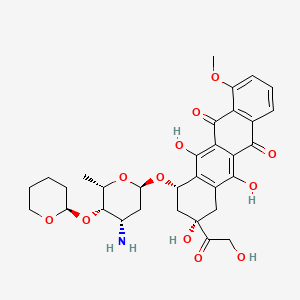

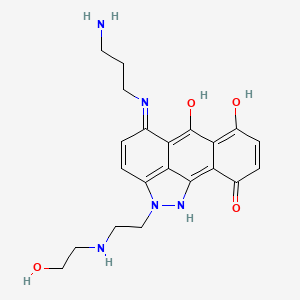

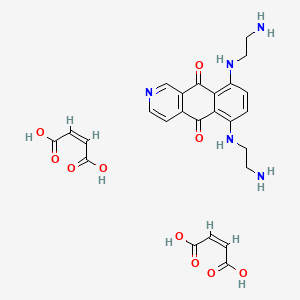

類似化合物との比較

Similar Compounds

Misonidazole: Another nitroimidazole radiosensitizer with similar properties but higher toxicity.

Metronidazole: A nitroimidazole antibiotic with radiosensitizing properties but primarily used for treating infections.

Nimorazole: A nitroimidazole compound used as a radiosensitizer with a better safety profile compared to misonidazole

Uniqueness of Etanidazole

Etanidazole is unique due to its lower toxicity compared to other radiosensitizers like misonidazole. It allows for higher doses to be administered, achieving effective tumor concentrations without causing significant side effects. This makes it a promising candidate for enhancing the efficacy of radiation therapy in cancer treatment .

特性

IUPAC Name |

N-(2-hydroxyethyl)-2-(2-nitroimidazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O4/c12-4-2-8-6(13)5-10-3-1-9-7(10)11(14)15/h1,3,12H,2,4-5H2,(H,8,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDWBPCFGJXFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045434 | |

| Record name | Etandazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water > 100 (mg/mL), Methanol 60 (mg/mL), Ethanol 30 (mg/mL), Chloroform < 1 (mg/mL) | |

| Record name | ETANIDAZOLE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/301467%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS RN |

22668-01-5 | |

| Record name | Etanidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22668-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etanidazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022668015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etanidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | etanidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etandazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Hydroxyethyl)-2-nitroimidazole-1-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETANIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30DKA3Q1HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

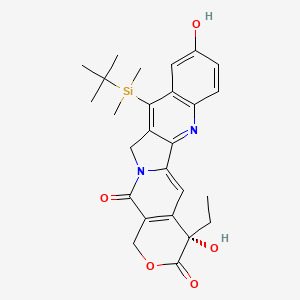

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does etanidazole selectively target hypoxic cells?

A1: Etanidazole's selective toxicity towards hypoxic cells stems from its unique mechanism of action. Under hypoxic conditions, etanidazole undergoes reductive metabolism, leading to the formation of reactive intermediates. These intermediates can cause DNA damage, ultimately leading to cell death. In well-oxygenated cells, this reductive metabolism is less efficient, and the reactive intermediates are effectively neutralized by molecular oxygen. [, , , ]

Q2: What is the molecular formula and weight of etanidazole?

A2: Etanidazole is represented by the molecular formula C8H12N4O4 and has a molecular weight of 232.2 g/mol. []

Q3: How is etanidazole administered, and what is its typical pharmacokinetic profile?

A3: Etanidazole is typically administered intravenously. Studies have shown that it exhibits a relatively short half-life in plasma, but it can persist for longer periods in peripheral nervous tissues. Its distribution to the brain is relatively limited due to the blood-brain barrier, although studies suggest that tumor disruption of the blood-brain barrier may allow for increased penetration into brain tumors. [, , , ]

Q4: Are there specific factors that influence the pharmacokinetics of etanidazole?

A4: Yes, research suggests that factors such as renal function and co-administration of other drugs can influence etanidazole's pharmacokinetic parameters. For instance, a study observed that renal function, as assessed by creatinine clearance, can affect etanidazole clearance and alter its area under the curve (AUC). [, ]

Q5: What is the primary therapeutic target of etanidazole?

A5: Etanidazole is primarily investigated for its potential in enhancing the efficacy of radiotherapy, particularly in solid tumors that often contain hypoxic regions. [, ]

Q6: Has etanidazole demonstrated efficacy in preclinical models?

A6: Preclinical studies using various animal models, including mice bearing hepatocellular carcinoma (HCC) and fibrosarcoma, have demonstrated the radiosensitizing effects of etanidazole. These studies reported significant tumor growth inhibition and improved survival rates when etanidazole was combined with radiotherapy. [, , , ]

Q7: What are the major challenges associated with the clinical development of etanidazole?

A7: Despite promising preclinical results, clinical trials investigating etanidazole have yielded mixed outcomes. One of the main challenges is its dose-limiting toxicity, primarily peripheral neuropathy. Balancing efficacy and toxicity remains a critical hurdle in its clinical development. [, , ]

Q8: Are there ongoing efforts to improve the therapeutic index of etanidazole?

A8: Yes, researchers are actively exploring strategies to enhance etanidazole's therapeutic index. One avenue involves combining it with other agents, such as paclitaxel or buthionine sulfoximine, to potentiate its radiosensitizing effect at lower doses, potentially reducing toxicity. [, , ]

Q9: What are the future directions for research on etanidazole?

A9: Future research should focus on:

- Developing more effective and less toxic hypoxic cell radiosensitizers. [, ]

- Identifying predictive biomarkers for etanidazole efficacy and toxicity. []

- Optimizing drug delivery strategies to enhance tumor targeting and reduce systemic exposure. []

- Investigating the potential of etanidazole in combination with other treatment modalities, such as immunotherapy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)

![1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea](/img/structure/B1684483.png)